3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid
Brand Name: Vulcanchem
CAS No.: 213192-66-6
VCID: VC2028551
InChI: InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid

CAS No.: 213192-66-6

Cat. No.: VC2028551

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid - 213192-66-6

Specification

CAS No. 213192-66-6
Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid
Standard InChI InChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)
Standard InChI Key INAQBBFMGZBFDK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N
Canonical SMILES CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N

Introduction

Chemical Structure and Properties

3-Amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid (CAS: 213192-66-6) is an amino acid derivative with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol. The compound features a propanoic acid backbone with an amino group at the 3-position and a 3-(4-methylphenoxy)phenyl substituent also at the 3-position. The structure contains two aromatic rings connected by an oxygen atom, with a methyl group at the para position of one of the phenyl rings.

Table 1: Chemical Properties of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid

PropertyValue
CAS Number213192-66-6
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
IUPAC Name3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid
SMILESCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N
InChIInChI=1S/C16H17NO3/c1-11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(17)10-16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)
InChIKeyINAQBBFMGZBFDK-UHFFFAOYSA-N

The structure of this compound is notable for its meta-substituted phenyl ring with a 4-methylphenoxy group attached. This configuration creates a unique electronic environment that influences the compound's physicochemical properties and potential biological activities.

Synthesis Methods

Synthetic Routes

The synthesis of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid typically involves several key steps, including:

  • Starting Materials Preparation: The synthesis begins with appropriate starting materials, commonly 4-methylphenol and 3-bromophenyl derivatives.

  • Ether Formation: The 4-methylphenol reacts with a 3-bromophenyl derivative under basic conditions to form the diphenyl ether intermediate, establishing the core methylphenoxy-phenyl structure.

  • Propanoic Acid Moiety Introduction: The propanoic acid functionality can be introduced through various methods, such as:

    • Alkylation with acrylate esters followed by hydrolysis

    • Direct attachment of a propanoic acid derivative through coupling reactions

    • Malonic ester synthesis followed by decarboxylation

  • Amination: The amino group at the 3-position can be introduced through:

    • Reduction of a nitro precursor

    • Reductive amination of a ketone intermediate

    • Conversion of a precursor such as an oxime or azide

Industrial Production Methods

For larger-scale production, the synthesis of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid may employ several approaches:

Table 2: Industrial Production Methods

Similar synthetic strategies have been employed for structurally related compounds, such as the one-pot process technique described for 3-amino-3-phenylpropionic acid esters, which involve benzaldehyde, malonic acid, and ammonium acetate as raw materials .

Biological Activities

Anticancer Activity

Amino acid derivatives with structural similarities to 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid have shown promising anticancer activities. Research on related compounds has demonstrated effects on non-small cell lung cancer (NSCLC) cell lines, particularly A549 cells .

Table 3: Anticancer Properties of Related Compounds

EffectObservationPotential Mechanism
CytotoxicityReduction in cancer cell viabilityPossible interference with cellular metabolism or induction of apoptotic pathways
Anti-migratorySuppression of cancer cell migrationPotential disruption of cytoskeletal dynamics or cell adhesion molecules
SelectivityPreferential activity against cancer cells over non-cancerous cellsStructure-dependent interactions with cancer-specific targets

The presence of both the amino group and the meta-substituted phenoxy moiety in 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid may contribute to potential anticancer activity through specific interactions with cellular targets .

Antioxidant Properties

The structural features of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid, particularly the phenoxy moiety, suggest potential antioxidant properties. Studies on related compounds have demonstrated antioxidant activity through various mechanisms:

  • DPPH radical scavenging

  • Ferric ion reducing capacity

  • Protection against oxidative stress in cellular systems

Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that compounds with specific substituents, including heterocyclic and aromatic groups, exhibit significant antioxidant activity, in some cases exceeding that of standard antioxidants like butylated hydroxytoluene (BHT) .

Structure-Activity Relationships

Understanding the relationship between the structure of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid and its biological activities is crucial for potential modifications to enhance efficacy.

Key Structural Features

Several structural elements of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid are likely to contribute to its biological properties:

  • Amino Group at C-3: This functional group provides potential for hydrogen bonding and ionic interactions with biological targets, possibly contributing to the compound's binding affinity for enzymes or receptors.

  • Methylphenoxy Substituent: The 4-methylphenoxy group at the meta position creates a unique electronic and steric environment that may enhance selectivity for specific biological targets. The methyl group at the para position of the phenoxy ring can influence lipophilicity and membrane permeability.

  • Propanoic Acid Moiety: The carboxylic acid group offers opportunities for ionic interactions and hydrogen bonding with target proteins, potentially enhancing binding affinity and specificity.

Current Research and Future Directions

Synthetic Methodology Improvements

Research efforts continue to focus on developing more efficient and sustainable synthetic routes for compounds like 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid. These improvements aim to:

One-pot synthetic approaches, as demonstrated for related compounds, represent a promising direction for more efficient production .

Biological Activity Exploration

Future research directions may include:

  • Target Identification: Determining the specific molecular targets of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid in biological systems.

  • Structure Optimization: Systematic modification of the compound's structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Combination Studies: Investigating potential synergistic effects when combined with established drugs.

  • In Vivo Evaluation: Assessing efficacy and safety profiles in appropriate animal models to bridge the gap between in vitro findings and potential clinical applications.

Computational Approaches

Modern computational techniques can further aid in understanding the properties and potential applications of 3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic acid:

  • Molecular Docking: Predicting binding interactions with potential biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Guiding future structural modifications based on established relationships between structure and activity.

  • Pharmacophore Modeling: Identifying essential structural features for biological activity.

These computational approaches can complement experimental studies and accelerate the discovery and development of optimized derivatives.

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